molecular formula C13H10N4 B1643568 3,5-Bis(4-pyridyl)-1h-pyrazole

3,5-Bis(4-pyridyl)-1h-pyrazole

Cat. No.: B1643568
M. Wt: 222.24 g/mol
InChI Key: VXDOXUTXOVPJLW-UHFFFAOYSA-N
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Description

3,5-Bis(4-pyridyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound with the molecular formula C13H10N4 . As a bis-heterocyclic molecule featuring both pyrazole and pyridine rings, it belongs to a class of compounds that are of significant interest in medicinal and materials chemistry . Related pyrazolopyridine structures are known for their close similitude to purine bases like adenine and guanine, making them valuable scaffolds in biomedical research for developing tyrosine kinase inhibitors and other biologically active molecules . While specific biological data for this exact compound is limited in the public domain, its structural features suggest potential as a versatile ligand in coordination chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

4-(3-pyridin-4-yl-1H-pyrazol-5-yl)pyridine

InChI

InChI=1S/C13H10N4/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11/h1-9H,(H,16,17)

InChI Key

VXDOXUTXOVPJLW-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CC(=NN2)C3=CC=NC=C3

Canonical SMILES

C1=CN=CC=C1C2=CC(=NN2)C3=CC=NC=C3

Origin of Product

United States

Synthetic Methodologies for 3,5 Bis 4 Pyridyl 1h Pyrazole and Its Functionalized Analogues

Established Synthetic Pathways to Pyridylpyrazole Core Structures

The construction of the pyridyl-substituted pyrazole (B372694) framework is predominantly achieved through well-established heterocyclic chemistry reactions. These methods primarily involve the formation of the pyrazole ring from appropriate precursors already containing the pyridyl moieties.

Condensation Reactions in Pyrazole Ring Formation

A cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. scispace.com In the context of 3,5-bis(4-pyridyl)-1H-pyrazole, the key intermediate is a 1,3-di(pyridin-4-yl)-1,3-dione.

A general representation of this two-step process is outlined below:

Step 1: Claisen-Schmidt Condensation to form Chalcone

Step 2: Cyclization with Hydrazine

The reaction conditions for these steps can be optimized to improve yields. For instance, the Claisen-Schmidt condensation is often carried out in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. The subsequent cyclization with hydrazine can be performed in solvents like ethanol (B145695) or acetic acid, sometimes with catalytic amounts of acid to facilitate the reaction.

Reactant 1Reactant 2IntermediateProductKey Reaction Type
4-Acetylpyridine4-Pyridinecarboxaldehyde1,3-Di(pyridin-4-yl)prop-2-en-1-oneThis compoundClaisen-Schmidt Condensation & Cyclization

Multicomponent Reaction Strategies for Pyridylpyrazole Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov For the synthesis of pyridylpyrazole derivatives, MCRs can be designed to construct the pyrazole ring and introduce the pyridyl substituents in a one-pot fashion.

The general scheme for such a multicomponent reaction would be:

The success of this one-pot synthesis is highly dependent on the choice of catalyst and reaction conditions to ensure the sequential reactions proceed efficiently without the formation of significant side products. Catalysts such as piperidine (B6355638) or other bases are often employed to promote the initial condensation, while the subsequent cyclization is typically thermally driven.

Sustainable and Green Chemistry Approaches in Pyrazole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in organic chemistry. nih.goveurekaselect.com For the synthesis of this compound and its analogues, green chemistry principles are being applied to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool in this regard. digitellinc.comnih.gov Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. rsc.org Both the Claisen-Schmidt condensation and the subsequent cyclization with hydrazine can be effectively carried out under microwave conditions. This not only reduces energy consumption but can also lead to cleaner reactions with easier work-up procedures.

Ultrasound-assisted synthesis is another green technique that can be employed. Sonication can enhance the rate of reaction by creating localized high-pressure and high-temperature zones, which promotes efficient mixing and mass transfer. nih.gov

Green Chemistry ApproachAdvantagesApplicability to Pyridylpyrazole Synthesis
Microwave-Assisted Synthesis Reduced reaction times, higher yields, improved energy efficiency.Applicable to both the condensation and cyclization steps. digitellinc.comnih.gov
Ultrasound-Assisted Synthesis Enhanced reaction rates, milder reaction conditions.Can be used to promote the condensation reaction. nih.gov
Solvent-Free Reactions Reduced waste, simplified work-up, lower environmental impact.Feasible for certain solid-state condensation reactions.
Use of Green Solvents Reduced toxicity and environmental impact.Ethanol and water can be used as solvents in various steps. nih.gov

Ligand Modification and Derivatization for Tailored Coordination Properties

The versatility of this compound as a ligand stems from the presence of multiple coordination sites: the two pyridyl nitrogen atoms and the two nitrogen atoms of the pyrazole ring. The N-H proton of the pyrazole can also be deprotonated to create an anionic ligand, further expanding its coordination possibilities. researchgate.net

Modification of the ligand structure allows for the fine-tuning of its electronic and steric properties, which in turn influences the structure and properties of the resulting coordination compounds. digitellinc.com A common and effective modification is N-alkylation or N-arylation at the N1 position of the pyrazole ring. nih.govresearchgate.net This not only prevents deprotonation but also introduces new functional groups that can participate in secondary interactions, such as hydrogen bonding, or provide additional coordination sites.

The reaction for N-alkylation typically involves treating the this compound with an alkyl halide in the presence of a base.

Where R is an alkyl or aryl group and X is a halide.

Furthermore, functional groups can be introduced onto the pyridyl rings themselves, although this is often more synthetically challenging and is typically achieved by starting with appropriately substituted pyridyl precursors. These modifications can be used to control the dimensionality and topology of the resulting coordination polymers and MOFs. For example, the introduction of bulky substituents can lead to the formation of discrete molecular complexes rather than extended networks. Conversely, the incorporation of additional donor atoms can promote the formation of higher-dimensional structures. rsc.org

The ability to systematically modify the this compound ligand provides a powerful tool for the rational design of functional materials with tailored properties for applications in areas such as gas storage, separation, and catalysis.

Coordination Chemistry and Metal Complexes of 3,5 Bis 4 Pyridyl 1h Pyrazole

Principles of Ligand Coordination and Chelation Modes of 3,5-Bis(4-pyridyl)-1H-pyrazole

The coordination behavior of this compound is dictated by the presence of multiple nitrogen donor atoms located in its three heterocyclic rings. The two pyridyl rings contain sp²-hybridized nitrogen atoms that are sterically accessible and act as excellent Lewis bases, readily coordinating to metal centers. The central pyrazole (B372694) ring offers two potential coordination sites: the sp²-hybridized imine-type nitrogen and, upon deprotonation, the sp³-hybridized amine-type nitrogen, which can form a pyrazolate anion.

This arrangement allows for several coordination modes. The ligand can act as a monodentate donor through one of its pyridyl nitrogen atoms. However, its most significant role in coordination chemistry is as a bidentate bridging ligand. The divergent orientation of the two pyridyl groups allows the ligand to span between two different metal centers, facilitating the construction of polynuclear complexes and extended one-, two-, or three-dimensional networks. While less common for this specific ligand, chelation involving one pyridyl nitrogen and the adjacent pyrazole nitrogen is also theoretically possible, though it would require significant conformational rearrangement.

The fundamental and most utilized characteristic of this compound in supramolecular chemistry is its capacity to act as a bridging linker. The distance and geometric disposition of the pyridyl nitrogen donors make it an ideal building block for creating predictable and robust coordination polymers and MOFs. In this bridging mode, the ligand connects two metal ions, with the connectivity typically being M—N(pyridyl)···(pyrazole)···(pyridyl)N—M.

This bridging function is essential in crystal engineering, where this compound can be viewed as a linear or angular "strut" that dictates the dimensionality and topology of the final framework. The resulting structures can range from simple dinuclear complexes to intricate 1D chains, 2D layers, or 3D frameworks with porous structures suitable for applications in gas storage and separation. The pyrazole ring itself, particularly in its deprotonated (pyrazolato) form, can also participate in bridging, connecting multiple metal centers and increasing the dimensionality and stability of the resulting architecture.

The coordination of this compound and other co-ligands around a central metal ion can result in a variety of coordination sphere geometries. The preferred geometry is influenced by several factors, including the size and electronic configuration of the metal ion, its oxidation state, and the steric demands of the ligands.

For transition metal complexes involving pyridyl-pyrazole type ligands, several common geometries are observed:

Octahedral: This is a frequent coordination geometry for many transition metals, including Fe(III) and Zn(II), typically involving six donor atoms to form a [MN6] or related core. The resulting octahedron is often distorted due to the rigid nature of the heterocyclic ligands.

Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II) or Cu(I), this geometry involves four-coordinate metal centers.

Square Planar: Typically observed for d⁸ metal ions like Pd(II) or Pt(II), but less common for the first-row transition metals discussed herein.

Trigonal Bipyramidal and Square Pyramidal: These five-coordinate geometries are also well-documented for transition metal complexes with related ligands, representing an intermediate between four- and six-coordinate structures.

The stereochemistry of the resulting complexes is largely controlled by the rigid and directional nature of the this compound ligand, which acts as a template in directing the assembly of the final supramolecular structure.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of coordination complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system. Techniques such as slow evaporation, solvent diffusion, or solvothermal methods are often employed to promote the growth of single crystals suitable for X-ray diffraction analysis, which provides definitive structural characterization.

A comprehensive review of the scientific literature did not yield specific research findings on the synthesis and structural characterization of Copper(I) coordination complexes derived solely from the this compound ligand. While the coordination chemistry of Cu(I) with various N-heterocyclic ligands, including other pyrazole and pyridine (B92270) derivatives, is well-established and often results in tetrahedral or trigonal planar geometries, specific examples and structural data for complexes with the title ligand are not available in published literature at this time.

Despite the rich coordination chemistry of iron, a detailed search of published scientific literature did not uncover specific examples of Iron(III) complexes that have been synthesized and structurally characterized using this compound as the primary ligand. The study of Fe(III) complexes with analogous ligands, such as bis-pyrazolyl-s-triazines, has revealed five- and six-coordinate geometries, often with distorted octahedral or trigonal bipyramidal environments. However, direct structural data, synthesis methods, and detailed research findings for Fe(III) complexes of the title compound are not presently available.

Zinc(II), with its d¹⁰ electronic configuration, exhibits flexible coordination preferences, commonly forming tetrahedral, trigonal bipyramidal, and octahedral complexes. This flexibility makes it a prime candidate for constructing diverse and complex architectures with bridging ligands like this compound. However, a thorough search of the scientific literature did not yield specific reports on the synthesis and single-crystal X-ray structural characterization of Zinc(II) coordination complexes with this particular ligand. Consequently, detailed research findings and data for inclusion in tables on its specific complexes are not available at this time.

Other Metal Ions in Coordination with this compound

Beyond the more commonly studied transition metals, this compound (or its deprotonated form, 3,5-bis(4-pyridyl)pyrazolate) has been shown to form coordination complexes with a variety of other metal ions, including lanthanides, alkaline earth metals, and platinum group metals. The versatile coordination behavior of this ligand, which can act as a bridging or chelating agent through its pyrazole and pyridine nitrogen atoms, allows for the construction of diverse and complex architectures with these metal ions.

Lanthanide Complexes: The coordination of this compound with lanthanide ions has led to the formation of highly luminescent 3D coordination polymers. For instance, homoleptic frameworks with the general formula ³∞[Ln(4-PyPz)₃], where Ln can be Sm, Eu, Gd, Tb, or Dy, have been synthesized. These compounds exhibit significant thermal stability, up to 360 °C, and display interesting photoluminescent properties stemming from the lanthanide centers. researchgate.net The pyrazolate ligand acts as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light. researchgate.netresearchgate.net

Alkaline Earth Metal Complexes: While specific examples with this compound are less documented, the broader family of pyrazole-based ligands has been shown to coordinate with alkaline earth metals such as Mg, Ca, Sr, and Ba. ekb.egdnu.dp.ua These complexes often exhibit six-coordinate metal centers and can form varied structural motifs depending on the size of the metal ion. ekb.eg The coordination is typically facilitated by the nitrogen atoms of the pyrazole rings.

Platinum Group Metal Complexes: The interaction of pyrazole-based ligands with platinum group metals like platinum(II), ruthenium, rhodium, and iridium has been explored, leading to complexes with interesting photophysical and catalytic properties. For example, cyclometalated platinum(II) complexes with ligands incorporating both pyrazole and pyridine rings have been shown to be highly luminescent. nih.govnih.gov The electronic properties of these complexes can be tuned by modifying the substituents on the pyrazole and pyridine rings. nih.gov Additionally, mononuclear compounds of ruthenium, rhodium, and iridium containing pyrazolyl-pyridine ligands have been synthesized and characterized, demonstrating the broad utility of this class of ligands in coordination chemistry. revistabionatura.comacs.org

Analytical Techniques for Complex Characterization

A suite of analytical techniques is essential for the comprehensive characterization of metal complexes involving this compound. These methods provide detailed information about the atomic-level structure, molecular identification, composition, and thermal stability of the synthesized compounds.

Single Crystal X-ray Diffraction for Atomic-Level Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions within the crystal lattice.

For metal complexes of pyrazole-based ligands, single crystal X-ray diffraction has been used to elucidate a variety of coordination modes and structural motifs. For example, in a nickel(II) complex with a related bisazolepyridine ligand, X-ray diffraction revealed a distorted pseudooctahedral coordination environment around the Ni(II) ion, with the ligand coordinating through the nitrogen atoms of the pyrazole, pyridine, and triazole groups. nih.gov The average Ni-N bond length was determined to be 2.095 Å. nih.gov This level of detail is crucial for understanding the structure-property relationships of these materials.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Coordination Geometry Distorted Octahedral
Average Metal-Nitrogen Bond Length 2.095 Å

Table 1: Example Crystallographic Data for a Ni(II) Complex with a Pyrazole-Pyridine Ligand. nih.gov

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Molecular Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the identification and characterization of this compound and its metal complexes in both solid and solution states.

Vibrational Spectroscopy: FTIR and Raman spectra provide information about the vibrational modes of a molecule. Characteristic stretching and bending frequencies of the pyrazole and pyridine rings can be identified. Upon coordination to a metal ion, shifts in these vibrational frequencies can indicate which donor atoms are involved in bonding. For instance, the C=N stretching vibrations in pyrazole and pyridine rings are expected to shift upon complexation. ekb.egrevistabionatura.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to probe the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts of the protons and carbons in the pyrazole and pyridine rings of this compound provide a fingerprint of the molecule. Upon complexation, changes in these chemical shifts can confirm the coordination of the ligand to the metal center and provide insights into the structure of the complex in solution. For related pyrazole derivatives, distinct signals for the aromatic and pyrazole ring protons are observed in the ¹H NMR spectrum. ekb.egmdpi.com

TechniqueKey Observables
FTIR/Raman Shifts in C=N and C-H stretching and bending frequencies of pyrazole and pyridine rings.
¹H NMR Chemical shifts of protons on the pyrazole and pyridine rings.
¹³C NMR Chemical shifts of carbon atoms in the pyrazole and pyridine rings.

Table 2: Spectroscopic Techniques for Molecular Identification.

Mass Spectrometry for Ligand and Complex Composition Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of the this compound ligand and to confirm the composition of its metal complexes. This technique measures the mass-to-charge ratio (m/z) of ions.

For pyrazole-based ligands and their complexes, electrospray ionization mass spectrometry (ESI-MS) is a commonly employed technique. It allows for the gentle ionization of the molecules, often preserving the integrity of the coordination complex. The resulting mass spectrum can show the parent ion of the ligand, as well as peaks corresponding to the metal complex, often with the loss or gain of counter-ions or solvent molecules. For example, the mass spectrum of a pyrazoline derivative exhibited a parent ion [M+] at m/z = 524. revistabionatura.com In the analysis of lanthanide complexes with a pyridyl-pyrazole ligand, mass signals corresponding to fragments of the ligand were detected, confirming its decomposition pathway. researchgate.net

CompoundExpected m/z
This compound (Ligand)[M+H]⁺
Metal Complex [M(Ligand)n][M(Ligand)n]⁺ or fragments

Table 3: Expected Mass Spectrometry Data.

Thermogravimetric Analysis for Thermal Stability Profiling

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. It provides valuable information about the thermal stability of metal complexes and can reveal details about their decomposition pathways, including the loss of solvent molecules and the thermal degradation of the organic ligand.

For metal complexes of pyrazole-based ligands, TGA is often used to determine the temperature at which the complex begins to decompose and the nature of the residue left after decomposition. For instance, TGA of lanthanide coordination polymers with a pyridyl-pyrazole ligand showed that the compounds are stable up to 360 °C. researchgate.net In another study of Co(II) and Ni(II) coordination compounds with pyrazole-based ligands, TGA curves revealed multi-step decomposition processes, starting with the loss of uncoordinated and coordinated water molecules, followed by the decomposition of the organic ligand. acs.org

ComplexDecomposition Onset (°C)Residue
Lanthanide-Pyridylpyrazolate Frameworks> 360Metal Oxide
Ni(II)-Pyrazole Complex~150 (loss of H₂O)Metal Oxide

Table 4: Example Thermogravimetric Analysis Data for Pyrazole-Based Metal Complexes. researchgate.netacs.org

Metal Organic Frameworks Mofs and Coordination Polymers Constructed from 3,5 Bis 4 Pyridyl 1h Pyrazole Linkers

Design and Self-Assembly Principles of Pyridylpyrazole-Based MOFs

The design of MOFs using the 3,5-Bis(4-pyridyl)-1H-pyrazole linker is fundamentally guided by its distinct molecular architecture. The ligand is composed of a central pyrazole (B372694) ring functionalized at the 3 and 5 positions with pyridyl rings. This arrangement results in a V-shaped, multitopic linker capable of bridging multiple metal centers in various coordination modes.

The self-assembly process is primarily dictated by the coordination of the nitrogen atoms to metal ions. The two pyridyl nitrogen atoms serve as primary coordination sites, readily forming bonds with transition metals. Additionally, after deprotonation of the pyrazole N-H group, the resulting pyrazolate anion (bpp⁻) can utilize its adjacent nitrogen atoms to chelate or bridge metal centers, offering further structural versatility. This dual functionality of pyridyl and pyrazolate coordination allows the Hbpp ligand to act as a versatile node in the construction of extended frameworks. The inherent angularity of the ligand predisposes the resulting frameworks to form complex, non-linear architectures rather than simple, linear chains or grids.

Exploration of Topological Isomerism and Entangled Architectures

The structural flexibility and multiple coordination sites of the Hbpp linker make it an excellent candidate for forming intricate and entangled architectures, including networks exhibiting topological isomerism. Topological isomers are compounds that have the same chemical composition but differ in the connectivity and arrangement of their constituent components, resulting in distinct network topologies.

A remarkable example of the complex structures accessible with the Hbpp linker is the formation of polyknotted networks. Research has demonstrated the synthesis of two 3D polyknotted topological isomers from the reaction of copper(I) thiocyanate (B1210189) (CuSCN) with Hbpp. doi.orgacs.org These isomers represent a significant finding, as polyknotted analogues are rare in coordination chemistry. doi.orgacs.org

The formation of different topological isomers from the same set of precursors highlights the critical role of reaction conditions in directing the self-assembly process. In the synthesis of the two polyknotted copper(I) bpp⁻ isomers, temperature and solvent were identified as key factors. doi.orgacs.org

Isomer 1 ([Cu₂(bpp)(SCN)]ₙ) : This isomer can be synthesized under a range of conditions, including in solvents like methanol, ethanol (B145695), and acetonitrile (B52724), at temperatures around 120 °C. doi.orgacs.org

Isomer 2 ([Cu₂(bpp)(SCN)]ₙ) : This isomer was formed exclusively when the reaction was carried out in acetonitrile at a higher temperature of 160 °C. doi.orgacs.org

This demonstrates that subtle changes in the synthetic environment can tip the energetic balance, favoring the crystallization of one supramolecular isomer over another. The co-ligand, in this case, the thiocyanate anion, also plays a crucial directing role. The two isomers are differentiated by the distinct linkage modes of the SCN⁻ anion: in Isomer 1, they form zigzag chains, while in Isomer 2, they form a linear ribbon motif. doi.orgacs.org This variation in the co-ligand's bridging mode directly alters the final topology of the polyknotted network. doi.orgacs.org

Table 1: Influence of Reaction Conditions on the Topology of [Cu₂(bpp)(SCN)]ₙ Frameworks
IsomerSolventTemperature (°C)SCN⁻ Linkage ModeResulting Topology
Isomer 1Methanol, Ethanol, Acetonitrile120Zigzag Chains3D Polyknotted Network
Isomer 2Acetonitrile160Linear Ribbon3D Polyknotted Network (Topological Isomer of 1)

Crystal Engineering Strategies for Tailored MOF Structures

Crystal engineering provides a rational approach to the synthesis of MOFs with targeted topologies and properties. For frameworks based on the this compound linker, strategies revolve around the careful selection of metal ions, co-ligands, and reaction conditions to control the outcome of the self-assembly process. The goal is to manipulate the coordination preferences of the metal center and the conformational flexibility of the ligand to guide the formation of a specific network.

The synthesis of the two polyknotted isomers exemplifies a key strategy: using temperature and solvent as thermodynamic and kinetic handles to navigate the energy landscape of crystallization and select for a particular isomeric form. doi.orgacs.org Furthermore, the choice of a co-ligand like thiocyanate, which can adopt different bridging modes, introduces another level of structural control, allowing for the deliberate creation of topological isomerism. doi.orgacs.org

While the primary structure of MOFs is defined by strong metal-ligand coordination bonds, weaker non-covalent interactions play a crucial, structure-directing role in the assembly and stabilization of the final architecture. These interactions, including hydrogen bonding and π-π stacking, act as a "supramolecular glue" that influences the orientation of ligands and the packing of networks.

In frameworks derived from Hbpp, the pyrazole ring's N-H group is a potent hydrogen bond donor. This group can form strong hydrogen bonds with suitable acceptors, such as anions, solvent molecules, or the nitrogen atoms of adjacent ligands. These interactions can help to pre-organize the ligands in solution before coordination and provide additional stability to the resulting framework.

Control over Pore Architecture and Dimensionality

The final architecture, dimensionality, and porosity of Metal-Organic Frameworks (MOFs) and coordination polymers constructed from the this compound linker are not predetermined by the ligand alone. Instead, they are the result of a complex interplay of various synthetic parameters. Researchers can strategically manipulate these conditions to guide the self-assembly process, thereby achieving control over the network's topology, dimensionality (from 1D chains to 3D frameworks), and pore characteristics. Key factors that govern this structural outcome include the choice of metal ion, the nature of the counter-anions present in the metal salt, and the solvent system used during synthesis.

Influence of Metal Ion and Anions

Furthermore, anions can play a decisive role in dictating the dimensionality and architecture, acting either as coordinating species that are incorporated into the framework or as templating agents that direct the structure while residing within the pores as charge-balancing guests. nih.gov Anions with different sizes, shapes, and coordination abilities can lead to vastly different structural outcomes even when the metal ion and ligand remain the same.

A notable example of anion influence is seen in a series of copper(II) coordination polymers constructed using pyrazole-3,5-dicarboxylic acid (a related pyrazole linker) and a flexible dipyridyl ligand. nih.gov Under identical solvothermal conditions, the use of different copper(II) salts resulted in frameworks with distinct dimensionalities and properties. When monoanions like nitrate (B79036) (NO₃⁻), perchlorate (B79767) (ClO₄⁻), tetrafluoroborate (B81430) (BF₄⁻), and thiocyanate (SCN⁻) were used, they were incorporated into the channels of isostructural, 3D porous cationic frameworks. nih.gov However, the introduction of a sulfate (B86663) (SO₄²⁻) anion led to the formation of a neutral, 2D parallel interpenetrated layer structure. nih.gov A phosphate (B84403) (PO₄³⁻) trianion resulted in yet another distinct 3D framework where the phosphate group itself acts as a linker between copper centers. nih.gov

This anion-dependent structural diversity highlights the powerful role of the counter-ion in controlling the self-assembly process. The ability of anions to coordinate to the metal centers or to template the growing framework through hydrogen bonding and electrostatic interactions can direct the formation of specific topologies.

Table 1: Influence of Anions on the Dimensionality of Copper(II) Coordination Polymers with Pyrazole and Pyridyl Ligands nih.gov
Starting Copper(II) SaltAnionResulting Framework DimensionalityStructural Role of Anion
Cu(NO₃)₂NO₃⁻3DCharge-balancing guest in channels
Cu(ClO₄)₂ClO₄⁻3DCharge-balancing guest in channels
Cu(BF₄)₂BF₄⁻3DCharge-balancing guest in channels
Cu(SCN)₂SCN⁻3DCharge-balancing guest in channels
CuSO₄SO₄²⁻2DComponent of the neutral framework
Cu₃(PO₄)₂HPO₄²⁻3Dµ₄-linking group between metal centers

Influence of Solvents and Other Synthetic Conditions

The solvent system employed during the synthesis is another powerful tool for controlling the crystallization and final structure of coordination polymers. Solvents can influence the solubility of reactants, mediate reaction kinetics, and act as templating agents that become incorporated into the final structure. The polarity, size, and shape of solvent molecules can dictate which crystalline phase is thermodynamically or kinetically favored.

For instance, in the synthesis of pyrazolate-based MOFs, replacing the commonly used solvent N,N'-dimethylformamide (DMF) with a reactive mixture of 1-butanol (B46404) and acetic acid was shown to provide precise control over the crystal size and shape of the products. chemrxiv.org This change in the solvent system not only serves as a greener synthetic approach but also allows for the modulation of the framework's flexibility and breathing behavior upon gas adsorption. chemrxiv.org

Temperature and reactant concentrations are also crucial parameters. Solvothermal synthesis, which involves heating the reactants in a sealed vessel, can yield different crystalline products compared to room-temperature synthesis. Variations in temperature can alter the coordination environment of the metal ion and influence the flexibility of the organic linker, leading to different framework topologies. Similarly, changing the molar ratios of the metal, ligand, and any modulating agents can shift the equilibrium and result in the formation of different structural isomers or dimensionalities.

The structural diversity that can be achieved is exemplified by work on pyrazoyl-carboxyl bifunctional ligands, where different metal ions (Cd²⁺, Mn²⁺, Eu³⁺) and solvent conditions led to the formation of a 3D framework with a zeolite-like topology, a 2D grid layer structure, and a complex 3D net, respectively. nih.gov This demonstrates that a single versatile ligand, such as this compound, can give rise to a wide family of materials with tunable pore architectures and dimensionalities through the careful selection of synthetic conditions.

Table 2: Summary of Factors Controlling Pore Architecture and Dimensionality
Controlling FactorMechanism of InfluencePotential Outcomes
Metal Ion Coordination geometry, ionic radius, Lewis acidity.Variation in network topology (e.g., rtl, pcu), pore size, and framework stability. researchgate.net
Anion Acts as a coordinating linker, a charge-balancing guest, or a structure-directing template. nih.govChanges in dimensionality (1D, 2D, 3D), formation of cationic vs. neutral frameworks, interpenetration. nih.gov
Solvent System Influences solubility, reaction kinetics, and can act as a template. chemrxiv.orgControl over crystal size and shape, formation of different polymorphs, modulation of framework flexibility. chemrxiv.org
Temperature Affects reaction kinetics and thermodynamic vs. kinetic product formation.Phase transitions, control over interpenetration, formation of different dimensional structures.
Reactant Concentration Alters the metal-to-ligand ratio and reaction equilibrium.Formation of discrete complexes vs. extended polymers, control over network connectivity.

Supramolecular Assemblies and Crystal Engineering of 3,5 Bis 4 Pyridyl 1h Pyrazole in the Solid State

Investigation of Intermolecular Interactions in Pyridylpyrazole Architectures

The stability and structure of crystalline 3,5-Bis(4-pyridyl)-1H-pyrazole are primarily dictated by a combination of strong directional hydrogen bonds and weaker, yet significant, π-π stacking interactions. These non-covalent forces work in concert to guide the self-assembly of molecules into well-defined, three-dimensional networks.

The 1H-pyrazole moiety is a powerful and versatile element in forming hydrogen-bonded supramolecular materials. The presence of both a pyrrole-type nitrogen (N1-H) donor and a pyridine-type nitrogen (N2) acceptor allows for the formation of various hydrogen-bonded structures, including dimers, trimers, and polymeric chains (catemers).

Furthermore, when the molecule is incorporated into multicomponent crystals (cocrystals), it can form specific hydrogen bonds with other co-formers. The analysis of these interactions is crucial for understanding the packing preferences and for the rational design of new crystalline materials. The diversity of these interactions can lead to complex, multi-dimensional networks. For instance, discrete zinc complex molecules containing 3,5-di(4-pyridyl)-1H-pyrazole have been shown to link into double-stranded chains through hydrogen bonds.

Table 1: Examples of Hydrogen Bond Types in Pyrazole-Based Crystalline Structures

Donor Acceptor Interaction Type Resulting Motif
Pyrazole (B372694) N-H Pyridyl N N-H···N Chains, Sheets
Pyrazole N-H Chloride Ion (Cl⁻) N-H···Cl Cross-linked sheets
Coordinated Methanol O-H Pyridyl N O-H···N Double-stranded chains

Alongside hydrogen bonding, aromatic π-π stacking interactions play a vital role in the crystal packing of this compound. These interactions occur between the electron-rich π-systems of the pyrazole and pyridyl rings of adjacent molecules. While individually weaker than hydrogen bonds, the cumulative effect of multiple π-π stacking interactions significantly contributes to the thermodynamic stability of the crystalline lattice.

These interactions are highly directional and geometry-dependent, typically categorized as face-to-face or edge-to-face. In the crystalline lattices of pyrazole derivatives, π-π stacking can connect molecules into three-dimensional networks. The centroid-centroid separation between stacked aromatic rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. For instance, in some crystal structures of related heterocyclic compounds, π-π stacking interactions with centroid-centroid separations of approximately 3.84 Å have been observed to connect molecular dimers into a larger network. The interplay between π-stacking and other forces, such as hydrogen bonding, directs the final supramolecular assembly.

Molecular Recognition Phenomena in Pyridylpyrazole-Containing Systems

Molecular recognition is the specific, non-covalent binding of two or more molecules. The structural and electronic features of this compound make it an excellent candidate for molecular recognition studies. Its ability to offer multiple, well-defined hydrogen bonding sites and engage in π-stacking allows it to selectively interact with other molecules or ions.

Structure-based ligand design often relies on identifying and quantifying these weak non-covalent interactions. The competition between coordination chemistry and hydrogen bonding is a key aspect of molecular recognition in systems containing this compound. The outcome of a self-assembly process can be highly dependent on the environment, such as the solvent used. For example, the reaction between zinc(II) acetate (B1210297) and 3,5-di(4-pyridyl)-1H-pyrazole yields products with distinctly different architectures when carried out in DMF, methanol, or water, demonstrating a form of solvent-induced molecular recognition that dictates the final supramolecular structure. This selective interaction highlights the molecule's ability to recognize and adapt to its chemical environment, a fundamental aspect of molecular recognition.

Conformational Polymorphism and Its Impact on Solid-State Structures

Conformational polymorphism is the phenomenon where a single compound crystallizes into different crystal structures (polymorphs) as a result of the molecule adopting different conformations. This is particularly common for molecules with flexible torsion angles, such as the bonds connecting the pyrazole and pyridyl rings in this compound.

While specific polymorphs of this compound itself are not detailed in the provided context, the principle can be illustrated with closely related pyrazole systems. For example, the molecule 4,4´-azobis(3,5-dimethyl-1H-pyrazole) exists in different planar conformations that vary in the orientation of the N-H groups. These distinct conformers assemble into their own unique solid-state packing arrangements, resulting in at least two known polymorphs. Each polymorph exhibits different supramolecular assemblies—one featuring staggered honeycomb sheets and the other an eclipsed fashion—showcasing how a subtle change in molecular conformation can dramatically alter the long-range crystal packing and, consequently, the material's physical properties. The potential for rotation around the C-C bonds linking the central pyrazole to the outer pyridyl rings in this compound suggests that it too could exhibit conformational polymorphism, leading to different solid-state structures with unique intermolecular interaction patterns.

Advanced Functional Applications of 3,5 Bis 4 Pyridyl 1h Pyrazole in Chemical Sciences

Photocatalytic Activity and Environmental Remediation

The application of 3,5-Bis(4-pyridyl)-1H-pyrazole and its coordination complexes in photocatalysis represents a promising avenue for addressing environmental pollution. These compounds can act as photosensitizers or be integral components of photocatalytic systems designed to degrade persistent organic pollutants in water and air. The general mechanism of heterogeneous photocatalysis involves the generation of electron-hole pairs in a semiconductor material upon light absorption. These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (•O₂⁻), which are capable of mineralizing a wide range of organic contaminants. nih.govrsc.org

Metal complexes incorporating pyridylpyrazole ligands can enhance photocatalytic efficiency in several ways. They can improve the absorption of visible light, as many simple semiconductor photocatalysts like TiO₂ are primarily active under UV irradiation. rsc.org By forming complexes with metals, the light-harvesting properties of the pyridylpyrazole ligand can be tuned. Furthermore, these complexes can facilitate charge separation and reduce the recombination of photogenerated electron-hole pairs, a major limiting factor in photocatalytic efficiency. rsc.org The metal centers can act as electron traps, promoting the transfer of electrons to adsorbed oxygen molecules to form superoxide radicals, while the holes can oxidize water or hydroxide (B78521) ions to generate hydroxyl radicals.

While direct studies on the photocatalytic activity of this compound are not extensively documented, research on related metal-organic frameworks and coordination polymers containing pyridyl and pyrazole (B372694) moieties has demonstrated their potential in the degradation of dyes and other organic pollutants. For instance, a Pt(II) complex featuring a terpyridine ligand, which shares structural similarities with the pyridyl-based framework of the subject compound, exhibited outstanding photocatalytic efficiency in the degradation of methyl orange under visible light. nih.gov This suggests that complexes of this compound could similarly be effective in environmental remediation applications.

Mechanisms of Photocatalytic Degradation in Pyridylpyrazole Systems

The photocatalytic degradation mechanism in systems containing pyridylpyrazole complexes is initiated by the absorption of photons, leading to the excitation of the complex. In a typical scenario involving a pyridylpyrazole complex integrated with a semiconductor, the excited complex can inject an electron into the conduction band of the semiconductor. This process enhances charge separation and makes the electrons available for reductive reactions. rsc.org

The primary steps in the photocatalytic degradation process are as follows:

Excitation: The pyridylpyrazole complex absorbs light, promoting an electron to a higher energy level and creating a hole.

Charge Separation and Transfer: The excited electron is transferred to a suitable acceptor, such as the conduction band of a semiconductor or an adsorbed oxygen molecule. This leaves a hole on the complex or in the valence band of the semiconductor.

Generation of Reactive Oxygen Species (ROS):

The transferred electrons react with molecular oxygen (O₂) to form superoxide radicals (•O₂⁻).

The holes (h⁺) can react with water (H₂O) or hydroxide ions (OH⁻) to produce highly oxidizing hydroxyl radicals (•OH). nih.gov

Degradation of Pollutants: The generated ROS (•OH and •O₂⁻), along with the holes, attack and degrade the organic pollutant molecules adsorbed on the photocatalyst's surface, ultimately leading to their mineralization into less harmful substances like CO₂, water, and inorganic ions. nih.gov

Luminescent Materials and Photophysical Properties

Complexes of this compound and related pyridylpyrazole ligands are of significant interest in the field of luminescent materials due to their tunable photophysical properties. These properties are highly dependent on the choice of the metal center and the specific structure of the ligand, allowing for the design of materials with tailored emission colors, quantum yields, and lifetimes. The luminescence in these complexes often arises from electronic transitions involving the metal and the ligand, such as charge transfer processes.

The versatility of the pyridylpyrazole scaffold allows for coordination with a wide range of metal ions, including transition metals (e.g., Cu(I), Ru(II), Os(II), Pt(II)) and lanthanides (e.g., Eu(III), Tb(III), Ce(III)). nih.govrsc.orgnih.gov This leads to a diverse array of luminescent properties. For example, copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole have been shown to exhibit bright yellow-green emission in the solid state, with quantum yields reaching as high as 78%. nih.gov In contrast, osmium(II) complexes with 3-trifluoromethyl-5-(2-pyridyl)pyrazole display strong blue phosphorescence at room temperature. nih.gov

Origin of Photoluminescence: Charge Transfer Transitions and Metal Effects

The luminescence in metal complexes of pyridylpyrazoles typically originates from several types of electronic transitions:

Metal-to-Ligand Charge Transfer (MLCT): In this process, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. This is a common emission mechanism in complexes of transition metals with d⁶ and d¹⁰ electron configurations, such as Ru(II), Os(II), and Cu(I). nih.gov The energy of the MLCT transition, and thus the color of the emitted light, can be tuned by modifying the electron-donating or -withdrawing nature of the substituents on the pyridylpyrazole ligand or by changing the metal ion.

Ligand-to-Metal Charge Transfer (LMCT): This is the reverse of MLCT, where an electron is excited from a ligand-centered orbital to a metal-centered orbital.

Intraligand Charge Transfer (ILCT): In some cases, the electronic transition occurs within the ligand itself, often between a donor and an acceptor moiety within the ligand structure. This can be influenced by the coordination to a metal ion, which can alter the energy levels of the ligand's orbitals. mdpi.comacs.org

Metal-Metal-to-Ligand Charge Transfer (MMLCT): In polynuclear complexes where metal ions are in close proximity, transitions can occur from a metal-metal bonding orbital to a ligand π*-orbital. rsc.org

The choice of the metal ion has a profound effect on the photophysical properties. Heavy metal ions like Os(II), Pt(II), and Ir(III) promote spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet excited state. This leads to phosphorescence, which is emission from a triplet state, often characterized by longer lifetimes compared to fluorescence (emission from a singlet state). nih.govrsc.org For instance, an Os(II) complex of a pyridyl pyrazolate ligand shows strong room-temperature phosphorescence, whereas the analogous Ru(II) complex is non-luminescent. nih.gov Lanthanide complexes exhibit characteristic sharp emission bands arising from f-f transitions, which are sensitized by the pyridylpyrazole ligand acting as an "antenna" that absorbs light and transfers the energy to the lanthanide ion. rsc.org

Structure-Property Relationships in Luminescent Pyridylpyrazole Complexes

The relationship between the molecular structure and the luminescent properties of pyridylpyrazole complexes is a key aspect in the design of new materials. Several structural factors have been shown to significantly influence their photophysical behavior:

Ligand Substituents: The electronic nature of the substituents on the pyrazole and pyridine (B92270) rings can alter the energy of the HOMO and LUMO orbitals, thereby tuning the emission color. Electron-donating groups generally lead to a red-shift in emission, while electron-withdrawing groups cause a blue-shift.

Steric Hindrance: Bulky substituents on the ligand can affect the rigidity of the resulting metal complex. Increased rigidity often suppresses non-radiative decay pathways, leading to higher luminescence quantum yields. nih.gov For example, in a series of Cu(I) complexes, the use of a bulky and rigid phosphine (B1218219) co-ligand resulted in a significantly higher quantum yield (78%) compared to complexes with more flexible co-ligands. nih.gov

Supramolecular Interactions: In the solid state, intermolecular interactions such as π-π stacking and hydrogen bonding can influence the molecular packing and lead to changes in the emission properties, sometimes resulting in aggregation-induced emission (AIE).

The following table summarizes the photophysical properties of some representative metal complexes with pyridylpyrazole-type ligands.

ComplexMetal IonEmission ColorQuantum Yield (Φ)Lifetime (τ)Proposed Transition
[Cu(3-(2-pyridyl)-5-phenyl-pyrazole)(Xantphos)]⁺Cu(I)Yellow-Green78%19-119 µsMLCT
[Os(CO)₂(3-trifluoromethyl-5-(2-pyridyl)pyrazole)₂]Os(II)Blue--Phosphorescence
mer-[Ir(3-tert-butyl-5-(1-isoquinolyl) pyrazole)₃]Ir(III)Orange86%-MLCT/π-π*
Pt(II) complex with pyridyl-pyrazole derivative 5 (from source rsc.org)Pt(II)Blue58% (powder)-Phosphorescence

Data compiled from various sources. nih.govrsc.orgnih.gov

Chemo- and Biosensing Capabilities

The structural features of this compound, specifically the presence of multiple nitrogen donor atoms in the pyrazole and pyridine rings, make it and its derivatives excellent candidates for the development of chemo- and biosensors. These nitrogen atoms can act as binding sites for metal ions and other analytes. When these ligands are incorporated into fluorescent molecules, the binding event can trigger a change in their photophysical properties, such as fluorescence intensity or wavelength, allowing for the detection of the target analyte.

A common strategy is to design "turn-on" or "turn-off" fluorescent sensors. In a "turn-off" sensor, the fluorescence of the probe is quenched upon binding to the analyte. This can occur through mechanisms like ligand-to-metal charge transfer (LMCT), which provides a non-radiative decay pathway for the excited state. nih.gov Conversely, in a "turn-on" sensor, the fluorescence is enhanced upon analyte binding, often due to a process called chelation-enhanced fluorescence (CHEF). The CHEF effect typically arises when the binding of the analyte restricts intramolecular rotations or other non-radiative decay processes in the sensor molecule, leading to an increase in fluorescence quantum yield.

Several studies have demonstrated the use of pyridylpyrazole-based compounds as selective chemosensors for various metal ions:

Mercury (Hg²⁺): A 1-(2-pyridyl)-4-styrylpyrazole derivative has been developed as a selective "turn-off" fluorescent probe for the detection of Hg²⁺ ions with a low limit of detection (LOD) of 3.1 x 10⁻⁷ M. nih.gov The quenching of fluorescence upon coordination with Hg²⁺ is attributed to an LMCT process.

Aluminum (Al³⁺): A pyridine-pyrazole based Schiff base ligand has been shown to act as a "turn-on" chemosensor for Al³⁺ through a CHEF mechanism. The resulting Al³⁺ complex was also successfully used for the bio-imaging of human breast cancer cells (MCF7).

Zinc (Zn²⁺): A sensor based on a 1H-pyrazolo[3,4-b]quinoline scaffold with a dipicolylamine recognition unit demonstrated sensitivity towards Zn²⁺ cations. rsc.org

The symmetric structure of this compound with two accessible pyridyl groups suggests its potential to act as a bridging ligand to form multinuclear complexes or to chelate larger metal ions. This could lead to the development of ratiometric sensors or sensors with unique binding properties. Furthermore, the pyrazole core can be functionalized to introduce other recognition moieties or to tune the photophysical properties, offering a versatile platform for the design of new sensors for a wide range of analytes, including other metal ions, anions, and biologically relevant molecules. The application of these sensors is not limited to environmental monitoring; they also hold great promise for biological imaging, allowing for the visualization of specific analytes within living cells. rsc.org

Role in Organic Light Emitting Diodes (OLEDs) and Optoelectronic Devices

Metal complexes of pyridylpyrazoles, including derivatives closely related to this compound, have emerged as highly promising materials for use in organic light-emitting diodes (OLEDs). Their excellent luminescent properties, particularly the ability to exhibit efficient phosphorescence at room temperature, make them suitable for use as emitters in the emissive layer of OLED devices. Phosphorescent emitters can, in principle, achieve an internal quantum efficiency of up to 100% by harvesting both singlet and triplet excitons, a significant advantage over fluorescent emitters which are limited to harvesting only singlet excitons (approximately 25%).

Iridium(III) complexes have been at the forefront of research on phosphorescent OLEDs due to their high spin-orbit coupling, which facilitates efficient intersystem crossing and leads to high phosphorescence quantum yields. Several studies have focused on Ir(III) complexes with pyridylpyrazole-type ligands. These ligands offer good coordination ability and allow for the tuning of the emission color from blue to red by modifying their electronic properties.

A notable example is the use of 2,2′-(1H-pyrazole-3,5-diyl)dipyridine, an isomer of this compound, as an ancillary ligand in green-emitting Ir(III) complexes. rsc.org These complexes, when used as dopants in the emissive layer of an OLED, have demonstrated high performance. For instance, an OLED device incorporating one of these complexes exhibited a maximum external quantum efficiency (EQE) of 28.90% and a maximum current efficiency of 92 cd/A, with green emission peaking around 494-499 nm. rsc.org These results highlight the potential of the bis(pyridyl)pyrazole scaffold in creating highly efficient phosphorescent emitters.

The general structure of an OLED incorporating such a complex involves a multilayer architecture, typically including:

Anode (e.g., ITO)

Hole Injection Layer (HIL)

Hole Transport Layer (HTL)

Emissive Layer (EML), where the pyridylpyrazole complex is doped into a host material

Electron Transport Layer (ETL)

Electron Injection Layer (EIL)

Cathode (e.g., Al)

Gas Adsorption, Separation, and Storage within Pyridylpyrazole-Based Frameworks

The development of porous materials for the selective adsorption, separation, and storage of gases is a critical area of research with far-reaching implications for energy and environmental sustainability. Metal-Organic Frameworks (MOFs), constructed from metal ions or clusters linked by organic ligands, have emerged as promising candidates due to their high porosity, tunable pore sizes, and chemically versatile surfaces. The ligand this compound (Hdpyp) is a particularly interesting candidate for the construction of such frameworks due to its divergent pyridyl nitrogen donors and the hydrogen-bonding capability of the pyrazole N-H group.

Research into the coordination chemistry of Hdpyp with various metal centers has revealed a strong dependence of the resulting framework architecture on the reaction conditions, particularly the solvent used. For instance, the reaction of zinc(II) acetate (B1210297) with Hdpyp yields different structures when carried out in dimethylformamide (DMF), methanol, or water.

In DMF, the product is a complex double-stranded zig-zag chain. When the reaction is conducted in methanol, a different double-stranded chain architecture is formed. A hydrothermal reaction in water results in discrete zinc complex molecules that are linked into double-stranded chains via hydrogen bonds. Furthermore, the reaction of zinc(II) chloride with Hdpyp produces chains that are cross-linked into sheets by N-H···Cl hydrogen bonds.

While these studies have elucidated the rich structural chemistry of coordination polymers derived from this compound, detailed experimental data on their gas adsorption and separation properties, such as BET surface area, pore volume, and specific gas uptakes for CO2, H2, or CH4, are not extensively reported in the available literature. The formation of chain and sheet-like structures, often interlinked by hydrogen bonds, suggests that the porosity of these materials could be highly dependent on the packing of these extended structures. The presence of uncoordinated pyridyl nitrogen atoms and the pyrazole N-H groups within the pores of hypothetical porous frameworks could, in principle, offer favorable interaction sites for gases like CO2. However, without experimental gas sorption analysis, the potential of these specific materials for gas adsorption, separation, and storage remains an area requiring further investigation.

Application in Corrosion Inhibition

The protection of metals from corrosion is a significant industrial challenge, with chemical inhibitors being a widely used and effective solution. Organic molecules containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are known to be efficient corrosion inhibitors, particularly for metals in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Pyrazole derivatives have been extensively investigated as corrosion inhibitors due to the presence of multiple nitrogen atoms and the aromaticity of the pyrazole ring, which facilitate strong adsorption onto metal surfaces. The compound this compound and its derivatives are excellent candidates for corrosion inhibition owing to the presence of two pyridyl nitrogen atoms, two pyrazole nitrogen atoms, and the planar structure of the molecule. These features are expected to provide multiple active centers for adsorption onto a metal surface.

Studies on various pyrazole derivatives have demonstrated their effectiveness in mitigating the corrosion of steel in acidic solutions, such as hydrochloric acid (HCl) and sulfuric acid (H2SO4). The inhibition efficiency of these compounds is found to be dependent on their concentration, the temperature, and the nature of the corrosive environment.

The mechanism of inhibition by pyrazole derivatives typically involves the adsorption of the inhibitor molecules on the metal surface. This adsorption can be described by various isotherms, with the Langmuir isotherm often providing a good fit, suggesting the formation of a monolayer of the inhibitor on the metal surface. Potentiodynamic polarization studies have shown that pyrazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Detailed research findings on the corrosion inhibition performance of various pyrazole-based compounds are summarized in the table below.

CompoundMetalCorrosive MediumMax. Inhibition Efficiency (%)Method
(E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazideMild Steel1 M HCl80Potentiodynamic Polarization, EIS
(E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazideMild Steel1 M HCl94Potentiodynamic Polarization, EIS
5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamideMild Steel1 M HCl84.56Weight Loss, Tafel Polarization, EIS
(E)-5-(4-(dimethylamino)phenyl)-3-(4-(dimethylamino)styryl)-4,5-dihydro-1H-pyrazole-1-carboxamideMild Steel1 M HCl80Weight Loss, Tafel Polarization, EIS
1-phenyl-2-pyrazolin-5-one derivatives304 Stainless Steel1 M HCl>90Weight Loss, EIS, Potentiodynamic Polarization

The data clearly indicates that pyrazole derivatives are highly effective corrosion inhibitors. The high inhibition efficiencies are attributed to the strong adsorption of these molecules on the steel surface, which is facilitated by the presence of multiple nitrogen atoms and aromatic rings in their structures. The formation of a protective film by the inhibitor molecules effectively blocks the active sites for corrosion, thereby reducing the corrosion rate.

Q & A

Q. What are the standard synthetic protocols for preparing 3,5-diaryl pyrazole derivatives like 3,5-Bis(4-pyridyl)-1H-pyrazole?

Methodological Answer: The synthesis typically involves cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For example:

  • Step 1: Prepare the chalcone precursor (e.g., 1,3-diarylprop-2-en-1-one) via Claisen-Schmidt condensation of substituted acetophenones and aldehydes.
  • Step 2: Reflux the chalcone with hydrazine hydrate or phenylhydrazine in glacial acetic acid for 6–8 hours to form the pyrazoline ring.
  • Step 3: Purify the product via recrystallization (ethanol or toluene) to obtain crystalline derivatives. Yields typically range from 70–86% under optimized conditions .

Q. Which crystallographic techniques are essential for determining the molecular structure of pyrazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection: Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with Cu-Kα radiation.
  • Structure Solution: Employ direct methods (SHELXS) and refine using SHELXL. Hydrogen atoms are often placed geometrically and refined with riding models.
  • Validation: Analyze residual density maps (<0.15 eÅ⁻³) and R-factors (<0.05 for high-quality data). For example, reports R=0.039R = 0.039, wR=0.116wR = 0.116, and S=1.05S = 1.05 .

Q. What analytical methods confirm the purity and composition of synthesized pyrazole compounds?

Methodological Answer:

  • Elemental Analysis: Compare experimental vs. calculated C/H/N percentages (e.g., : Found C 67.86% vs. Calc. 67.99%).
  • Spectroscopy: Use 1H^1H-NMR to confirm substituent positions and 13C^{13}C-NMR for carbon backbone validation.
  • Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bond parameters across crystallographic studies of pyrazole derivatives?

Methodological Answer: Discrepancies (e.g., C–C bond lengths varying by ±0.02 Å) may arise from:

  • Thermal Motion: Check anisotropic displacement parameters (e.g., reports UisoU_{iso} for C atoms).
  • Data Quality: Prioritize high-resolution datasets (sinθ/λ>0.6\sin\theta/\lambda > 0.6 Å1^{-1}) and low RintR_{\text{int}} (<0.02).
  • Software Settings: Compare refinement constraints (e.g., riding H-atoms vs. free refinement) .

Q. What strategies optimize reaction yields in multi-step pyrazole syntheses?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (DMF, acetic acid) enhance cyclization efficiency.
  • Catalyst Screening: Lewis acids (e.g., ZnCl2_2) may accelerate chalcone formation.
  • Microwave Assistance: Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >80% .

Q. How do substituent electronic effects influence the bioactivity of pyrazole derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., –F, –NO2_2) enhance interactions with biological targets:

  • Case Study: Fluorine substitution in 3,5-bis(4-fluorophenyl) derivatives increases antibacterial potency due to improved membrane permeability.
  • QSAR Modeling: Use Hammett σ constants to correlate substituent electronic effects with IC50_{50} values .

Q. What computational approaches predict binding modes of pyrazole derivatives with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions (e.g., pyrazole–COX-2 binding via π-π stacking and H-bonds).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand–receptor complexes.
  • Pharmacophore Mapping: Identify critical features (e.g., hydrophobic pockets, hydrogen bond acceptors) using Discovery Studio .

Q. How to address challenges in crystallizing pyrazole derivatives with multiple aromatic substituents?

Methodological Answer:

  • Slow Evaporation: Use toluene or DMF to grow single crystals over 5–7 days.
  • Intermolecular Interactions: Stabilize crystals via C–H···π stacking (e.g., centroid distances ~3.89 Å in ) or weak hydrogen bonds (C–H···F/O).
  • Temperature Control: Crystallize at 200–293 K to minimize disorder .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.